Methyl 5-(2,5-dimethylphenyl)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(2,5-dimethylphenyl)pentanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavoring agents . This particular compound features a methyl ester group attached to a pentanoic acid chain, which is further substituted with a 2,5-dimethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2,5-dimethylphenyl)pentanoate typically involves esterification reactions. One common method is the reaction of 5-(2,5-dimethylphenyl)pentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of solid acid catalysts in these reactors can also reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2,5-dimethylphenyl)pentanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Major Products
Oxidation: 5-(2,5-dimethylphenyl)pentanoic acid.
Reduction: 5-(2,5-dimethylphenyl)pentanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 5-(2,5-dimethylphenyl)pentanoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various enzymes.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of Methyl 5-(2,5-dimethylphenyl)pentanoate largely depends on its interactions with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may further participate in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-phenylpentanoate: Lacks the dimethyl substitution on the aromatic ring, leading to different chemical and physical properties.
Ethyl 5-(2,5-dimethylphenyl)pentanoate: Similar structure but with an ethyl ester group instead of a methyl ester group, affecting its reactivity and applications.
Uniqueness
Methyl 5-(2,5-dimethylphenyl)pentanoate is unique due to the presence of the 2,5-dimethylphenyl group, which imparts distinct chemical properties and potential biological activities. This substitution pattern can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
CAS No. |
60438-87-1 |
---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
methyl 5-(2,5-dimethylphenyl)pentanoate |
InChI |
InChI=1S/C14H20O2/c1-11-8-9-12(2)13(10-11)6-4-5-7-14(15)16-3/h8-10H,4-7H2,1-3H3 |
InChI Key |
FTXVFYWTYCAUFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.